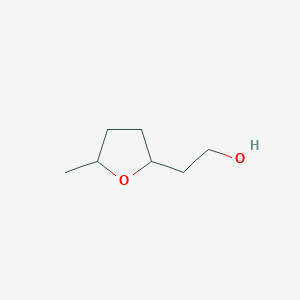
2-(5-Methyloxolan-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Methyloxolan-2-yl)ethanol” is a chemical compound that is related to ethanol. It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as "2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine" .
Synthesis Analysis
The synthesis of “this compound” could potentially involve a retrosynthetic analysis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is related to that of ethanol, with an additional 5-methyloxolan-2-yl group . This group is a five-membered ring containing oxygen, similar to an oxolane ring, with a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be similar to those of ethanol. For example, ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) using suitable oxidizing agents .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a molecular weight of 129.2 . It is likely to have similar physical and chemical properties to ethanol, which is a clear, colorless liquid with a boiling point of 78.5°C .Wissenschaftliche Forschungsanwendungen
Use in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, closely related to 2-(5-Methyloxolan-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). This group can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This property makes it a valuable component in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
In Organic Synthesis
The preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been demonstrated. This compound serves as a useful methyl vinyl ketone equivalent in organic synthesis (Petroski, 2002).
As a Sustainable Solvent
2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients. It offers an environmentally friendly and economically viable alternative to conventional petroleum-based solvents, with applications in various fields of modern plant-based chemistry (Rapinel et al., 2020).
In Fuel and Solvent Applications
The compound has been studied for its potential in the creation of sustainable gasoline blending components, diesel oxygenates, and industrial solvents. Its use in the dehydration of alcohols like ethanol to produce high octane gasoline alternatives and its low solubility in water highlight its potential in fuel applications (Harvey, Merriman, & Quintana, 2016).
In Chemical Reactions and Catalysis
The compound has been involved in various chemical reactions, including esterifications and catalytic conversions. For instance, its derivatives have been used in selective esterifications of primary alcohols in water-containing solvents, demonstrating its versatility in organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).
Wirkmechanismus
Target of Action
2-(5-Methyloxolan-2-yl)ethanol, also known as Lilac alcohol , is a small chemical compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that different enantiomers of similar compounds like linalool and lilac aldehydes are efficient agents mediating dual functions of pollinator attraction and floral defense .
Eigenschaften
IUPAC Name |
2-(5-methyloxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(9-6)4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWKLLRZMFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

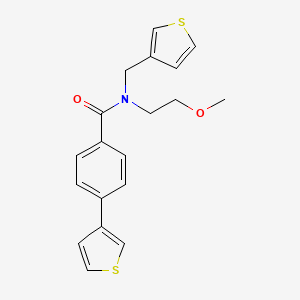

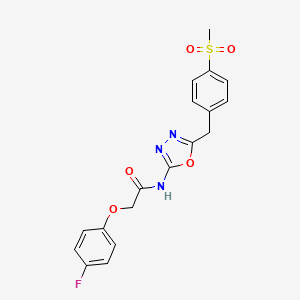
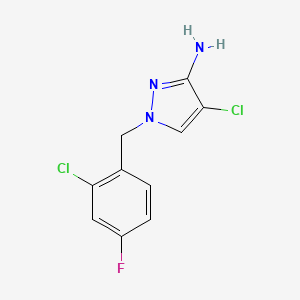
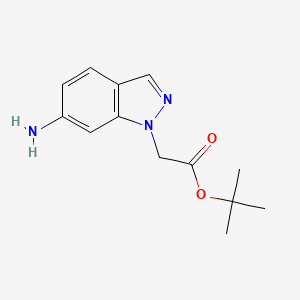
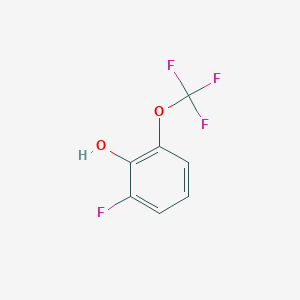
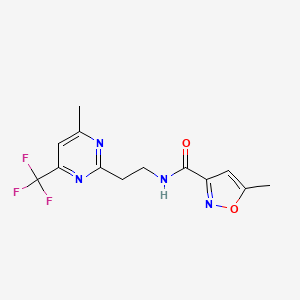
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one](/img/structure/B2478108.png)
![N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2478109.png)
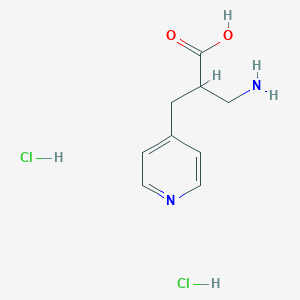
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)